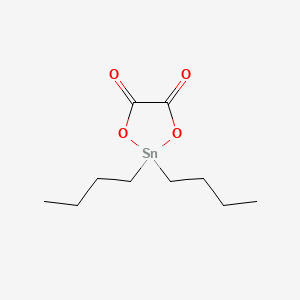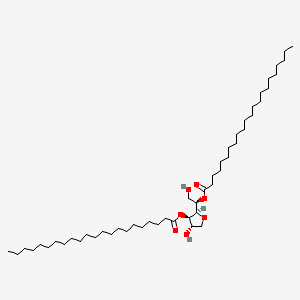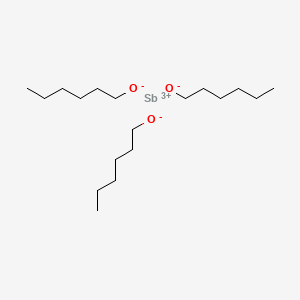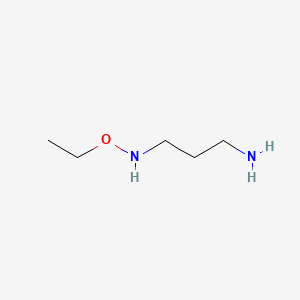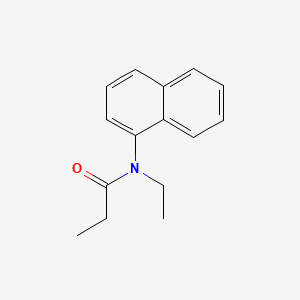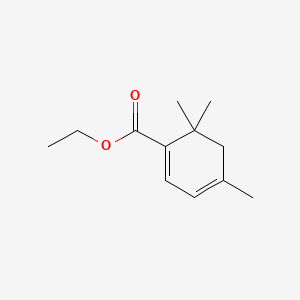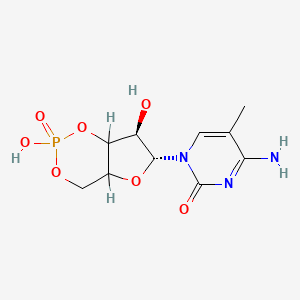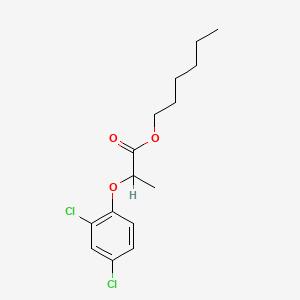
Hexyl 2-(2,4-dichlorophenoxy)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl 2-(2,4-dichlorophenoxy)propionate is an organic compound with the molecular formula C15H20Cl2O3. It is a derivative of 2,4-dichlorophenoxyacetic acid, a well-known herbicide. This compound is primarily used in agricultural chemistry due to its herbicidal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexyl 2-(2,4-dichlorophenoxy)propionate typically involves the esterification of 2,4-dichlorophenoxypropionic acid with hexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Hexyl 2-(2,4-dichlorophenoxy)propionate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: This can result in the formation of alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2,4-dichlorophenoxyacetic acid, while reduction can produce hexyl 2-(2,4-dichlorophenoxy)propanol.
Scientific Research Applications
Hexyl 2-(2,4-dichlorophenoxy)propionate has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: The compound is studied for its effects on plant growth and development.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new herbicides.
Industry: It is used in the formulation of herbicidal products for agricultural use.
Mechanism of Action
The mechanism of action of hexyl 2-(2,4-dichlorophenoxy)propionate involves its uptake by plants, where it mimics the action of natural plant hormones called auxins. This leads to uncontrolled growth and eventually the death of the plant. The molecular targets include auxin receptors and the pathways involved in cell elongation and division.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2,4-dichlorophenoxy)propionate
- Ethyl 2-(2,4-dichlorophenoxy)propionate
- Butyl 2-(2,4-dichlorophenoxy)propionate
Comparison
Hexyl 2-(2,4-dichlorophenoxy)propionate is unique due to its longer alkyl chain, which affects its solubility and volatility. This makes it more effective in certain formulations compared to its shorter-chain analogs like methyl or ethyl 2-(2,4-dichlorophenoxy)propionate.
Properties
CAS No. |
94043-03-5 |
|---|---|
Molecular Formula |
C15H20Cl2O3 |
Molecular Weight |
319.2 g/mol |
IUPAC Name |
hexyl 2-(2,4-dichlorophenoxy)propanoate |
InChI |
InChI=1S/C15H20Cl2O3/c1-3-4-5-6-9-19-15(18)11(2)20-14-8-7-12(16)10-13(14)17/h7-8,10-11H,3-6,9H2,1-2H3 |
InChI Key |
QHJAMKPDUDVZKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


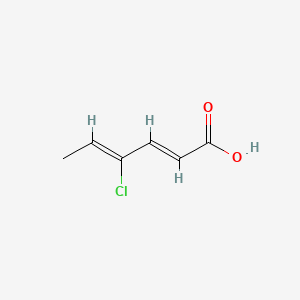
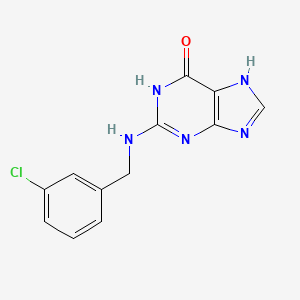
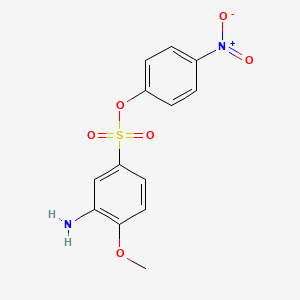
![3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B12663991.png)
